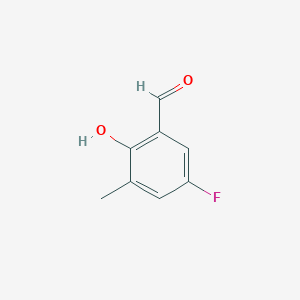

5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Descripción

Significance of Fluorinated and Hydroxylated Aromatic Aldehydes in Organic Synthesis and Applied Sciences

Fluorinated and hydroxylated aromatic aldehydes are of paramount importance in contemporary organic synthesis and applied sciences. The incorporation of a fluorine atom into an organic molecule can dramatically influence its properties. chemimpex.com Due to fluorine's high electronegativity, it can alter the acidity of nearby functional groups, modulate lipophilicity, and enhance metabolic stability, which are crucial attributes in drug design. nbinno.com These characteristics often lead to improved pharmacokinetic profiles in pharmaceutical compounds, potentially increasing efficacy and bioavailability. chemimpex.com In materials science, fluorine substitution can impart desirable qualities such as increased thermal stability and chemical resistance to polymers and coatings. nbinno.com

Similarly, the hydroxyl group (-OH), particularly when positioned ortho to the aldehyde group as in salicylaldehyde (B1680747) derivatives, plays a critical role. The hydroxyl group can act as a proton donor and participate in hydrogen bonding, which is vital for molecular recognition and binding to biological targets. biosynth.comcdnsciencepub.com It is also a key reactive site, and its presence allows these compounds to serve as precursors for a wide range of more complex molecules, including Schiff bases, heterocyclic compounds like isoflavanones, and multidentate ligands for metal complexes. nih.govresearchgate.netossila.com These ligands are instrumental in coordination chemistry and catalysis. researchgate.net The combination of both fluorine and hydroxyl groups on a benzaldehyde (B42025) ring creates a multifunctional platform for developing novel molecules with tailored properties for pharmaceuticals, agrochemicals, dyes, and advanced materials. chemimpex.comnbinno.com

Research Context of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde within the Benzaldehyde Class

Within the extensive family of substituted benzaldehydes, this compound (CAS No. 704884-74-2) emerges as a specialized chemical intermediate. synhet.combldpharm.com Its structure is a prime example of strategic polysubstitution. It is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), retaining the ortho-hydroxyl group that is key for forming stable metal complexes and Schiff bases. nih.govresearchgate.net

The addition of a fluorine atom at the 5-position and a methyl group at the 3-position introduces specific electronic and steric modifications. The electron-withdrawing nature of the fluorine atom influences the acidity of the phenolic proton and the reactivity of the aromatic ring, while the electron-donating methyl group also modulates these electronic effects. This precise arrangement of functional groups makes this compound a valuable building block for synthesizing complex target molecules where fine-tuning of electronic properties is essential. synhet.com It is primarily utilized in research and development settings, particularly in medicinal chemistry and synthetic organic chemistry, as a precursor for creating novel compounds with potential applications as active pharmaceutical ingredients (APIs) or specialized organic materials. chemimpex.comsynhet.com

Physicochemical Properties of this compound

The physical and chemical characteristics of a compound are fundamental to its application in research and synthesis.

| Property | Value |

| CAS Number | 704884-74-2 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Melting Point | 44-49 °C |

| Synonyms | 5-Fluoro-3-methylsalicylaldehyde |

Data sourced from multiple chemical suppliers and databases. chemicalbook.commyskinrecipes.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUNAMXDKSETQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382264 | |

| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704884-74-2 | |

| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Hydroxy 3 Methylbenzaldehyde and Analogues

Direct Synthesis Strategies for 5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Direct synthesis of this compound typically involves the introduction of a formyl group (-CHO) onto a pre-functionalized phenolic precursor, most commonly 4-fluoro-2-methylphenol (B144770). ossila.comnih.gov The primary challenge lies in achieving selective formylation at the ortho position to the hydroxyl group. Several classical and modern organic reactions can be adapted and optimized for this purpose.

Multistep Reaction Pathways and Optimization

The most plausible synthetic pathways commence with 4-fluoro-2-methylphenol and employ an ortho-formylation reaction. The optimization of these pathways involves selecting the appropriate formylation agent and reaction conditions to maximize the yield of the desired product while minimizing side reactions.

Duff Reaction: The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formyl source for electron-rich aromatic compounds like phenols. wikipedia.org The reaction typically occurs preferentially at the ortho position to the activating hydroxyl group. wikipedia.org A patented method for the synthesis of the closely related 5-fluorosalicylaldehyde from 4-fluorophenol (B42351) employs an improved Duff formylation, indicating the viability of this approach for fluorinated phenols. google.com In the case of this compound, the starting material would be 4-fluoro-2-methylphenol. The reaction proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org While generally inefficient, modifications using strong acids like trifluoroacetic acid as a solvent can improve yields for certain substrates. researchgate.net

Reimer-Tiemann Reaction: This classic method achieves ortho-formylation of phenols using chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide. unacademy.combyjus.com The reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile. byjus.com The phenoxide ion, formed by deprotonation of the phenol (B47542), attacks the dichlorocarbene, leading to a dichloromethyl-substituted intermediate that hydrolyzes to the final salicylaldehyde (B1680747). lscollege.ac.in While effective, the reaction can sometimes yield small amounts of the para-isomer and other byproducts. unacademy.comstackexchange.com The reaction conditions, such as the solvent system and temperature, are critical for optimizing the yield and regioselectivity. lscollege.ac.in

Ortho-Formylation with Paraformaldehyde and MgCl₂: A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and a base like triethylamine. This method is noted for its high yields and exclusive ortho-formylation, with no bis-formylation observed. orgsyn.org The reaction is applicable to a wide range of substituted phenols, including those with halogen substituents, making it a strong candidate for the synthesis of this compound from 4-fluoro-2-methylphenol. orgsyn.orgmdma.ch

| Reaction | Formyl Source | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Duff Reaction | Hexamine | Glyceroboric acid or strong acid (TFA) | High temperature (150-160°C) | Direct, single-step formylation. uni.edu | Often low yields, harsh conditions. wikipedia.orgecu.edu |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong base (e.g., NaOH, KOH) | Biphasic solvent system, heating. byjus.comlscollege.ac.in | Well-established, no anhydrous conditions needed. lscollege.ac.in | Can produce byproducts, exothermic. lscollege.ac.in |

| MgCl₂/Paraformaldehyde Method | Paraformaldehyde | Anhydrous MgCl₂, Triethylamine | Reflux in aprotic solvent (e.g., THF, Acetonitrile) | High yield, excellent ortho-selectivity. orgsyn.org | Requires anhydrous conditions. |

Derivation from Precursor Halogenated Salicylaldehydes

An alternative strategy involves modifying a pre-existing halogenated salicylaldehyde. This approach is particularly useful if a suitably substituted precursor is more readily available. One advanced method involves the protection of the phenol and aldehyde functionalities by forming an anhydro dimer. google.comgoogle.com This dimer is stable to a variety of reaction conditions, allowing for chemical transformations on the aromatic ring. For example, a precursor such as 5-fluoro-3-bromo-2-hydroxybenzaldehyde could potentially be used. After forming the protective dimer, a cross-coupling reaction could be employed to introduce the methyl group at the 3-position. Subsequent hydrolysis of the dimer would then yield the final product, this compound. google.comgoogle.com This method offers a pathway for late-stage functionalization but adds complexity due to the protection-deprotection steps.

General Approaches to Substituted Benzaldehyde (B42025) Synthesis Relevant to Fluorohydroxy Systems

Beyond direct formylation of phenols, several general methods for synthesizing substituted benzaldehydes can be applied, particularly when the desired substitution pattern is not easily accessible through direct functionalization.

Carbonylation Reactions (e.g., Gattermann-Koch Variants)

The Gattermann-Koch reaction is a well-known method for introducing a formyl group onto an aromatic ring. ecu.edu It traditionally involves the reaction of an aromatic compound with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, using a catalyst system of aluminum chloride (AlCl₃) and cuprous chloride (CuCl). nih.govresearchgate.net The reactive electrophile is believed to be the formyl cation, [HCO]⁺. lscollege.ac.in While this reaction is effective for benzene (B151609) and its alkylated derivatives, a significant limitation is its inapplicability to phenolic substrates. lscollege.ac.innih.govbiosynth.com Therefore, to synthesize a hydroxybenzaldehyde using this method, the hydroxyl group would first need to be protected with a group stable to the strongly acidic Lewis acid conditions, followed by a deprotection step after the formylation is complete.

Reduction/Cross-Coupling Procedures for Aldehyde Functionalization

Modern synthetic methods allow for the construction of substituted benzaldehydes through convergent strategies like reduction followed by cross-coupling. One such procedure involves the reduction of a Weinreb amide (N-methoxy-N-methylamide) with a reducing agent like diisobutylaluminium hydride (DIBAL-H). This reduction forms a stable tetrahedral intermediate that effectively protects the latent aldehyde functionality. This stable intermediate can then undergo a subsequent palladium-catalyzed cross-coupling reaction with various organometallic reagents to introduce substituents onto the aromatic ring. This two-step, one-pot procedure provides a versatile route to a variety of substituted benzaldehydes. rsc.org

Condensation Reactions for Related Derivatives (e.g., Claisen-Schmidt)

Once this compound is synthesized, it can be used to create a wide range of derivatives through condensation reactions. The Claisen-Schmidt condensation is a prime example, involving the base-catalyzed reaction between an aldehyde that lacks α-hydrogens (like the target molecule) and an enolizable ketone or aldehyde. unacademy.comsigmaaldrich.com This reaction is a type of crossed aldol (B89426) condensation that typically yields an α,β-unsaturated carbonyl compound after dehydration. google.com This method is highly effective for preparing chalcones and other related structures. wikipedia.org

Another important reaction is the Knoevenagel condensation, where the salicylaldehyde reacts with active methylene (B1212753) compounds like malononitrile (B47326). This reaction can lead to the formation of chromene derivatives, which are important heterocyclic scaffolds. nih.gov

| Reaction | Reactant for Salicylaldehyde | Catalyst | Typical Product Class |

|---|---|---|---|

| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone) | Base (e.g., NaOH, KOH) | Chalcones (α,β-Unsaturated Ketones). nih.gov |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Base (e.g., Piperidine, DABCO) | Chromene Derivatives. nih.gov |

Chemo- and Regioselectivity in Synthesis of this compound

The synthesis of this compound presents a significant challenge in terms of controlling both chemo- and regioselectivity. Chemoselectivity, in this context, refers to the selective reaction of one functional group in the presence of others, while regioselectivity pertains to the specific position at which the formyl group is introduced onto the aromatic ring.

The starting material for the most direct synthetic route to this compound is 4-fluoro-2-methylphenol. The regiochemical outcome of the formylation of this substrate is governed by the directing effects of the three substituents already present on the benzene ring: the hydroxyl (-OH), methyl (-CH₃), and fluoro (-F) groups. In electrophilic aromatic substitution reactions, such as formylation, these groups exert a powerful influence on the position of the incoming electrophile (the formyl group or its precursor).

The directing effects of these substituents are summarized in the table below:

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | 2 | Activating | Ortho, Para |

| Fluoro (-F) | 4 | Deactivating | Ortho, Para |

The hydroxyl group is the most potent activating group, and therefore, its directing influence is expected to dominate. quora.com The positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. In 4-fluoro-2-methylphenol, the C2 position is already occupied by a methyl group, and the C4 position is occupied by a fluorine atom. Consequently, the formylation is strongly directed towards the vacant C6 position.

The methyl group at C2 is also an ortho-, para-director. Its ortho positions are C1 and C3, and its para position is C5. The fluoro group at C4 is an ortho-, para-director, influencing positions C3 and C5 (ortho) and C1 (para). While the methyl and fluoro groups do exert some influence, the overwhelming directing power of the hydroxyl group typically dictates the primary site of electrophilic attack.

Several classical and modern formylation methods are employed for the synthesis of salicylaldehydes. researchgate.net The regioselectivity of these reactions is a critical consideration.

| Formylation Method | Reagents | General Regioselectivity |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH) | Primarily ortho-formylation. |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Primarily ortho-formylation. |

| Casnati-Skattebøl Reaction | Paraformaldehyde, MgCl₂, Triethylamine | Highly selective for ortho-formylation. mdma.ch |

Given the strong ortho-directing nature of the hydroxyl group and the fact that the C2 position is blocked, all these standard formylation methods would be expected to yield 3-fluoro-6-hydroxy-2-methylbenzaldehyde (B1449256) as the major product from the formylation of 4-fluoro-2-methylphenol. The formation of the desired this compound, where the formyl group is introduced at the C3 position, is electronically and sterically disfavored.

Achieving the synthesis of this compound would, therefore, necessitate a synthetic strategy that can override these powerful directing effects. This might involve:

Use of a directing group: A removable directing group could be installed on the molecule to force formylation at the C3 position.

Multi-step synthesis: A less direct route involving the construction of the benzene ring with the desired substitution pattern already in place, or the introduction of the substituents in a different order, might be necessary.

Development of novel catalysts or reaction conditions: Highly specialized catalysts or unconventional reaction conditions could potentially alter the inherent regioselectivity of the formylation reaction.

Chemical Reactivity and Derivatization of 5 Fluoro 2 Hydroxy 3 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site of chemical reactivity in 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, readily undergoing a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. Common nucleophiles for this reaction include organometallic reagents like Grignard reagents and hydride sources. libretexts.org

The reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed through the formation of an acid-base complex between the magnesium halide and the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the carbanion of the Grignard reagent results in the formation of a new carbon-carbon bond. libretexts.org Acidic workup then yields the corresponding secondary alcohol.

Similarly, reduction of the aldehyde with metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the carbonyl carbon, producing the corresponding primary alcohol, 5-fluoro-2-hydroxy-3-methylbenzyl alcohol. Aldehydes are generally more reactive than ketones in these reductions. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Grignard Reagent (e.g., RMgX) | Secondary Alcohol | Carbon-Carbon Bond Formation |

Oxidative Esterification Processes

The aldehyde group of this compound can be oxidized to a carboxylic acid, which can then be esterified in the presence of an alcohol. Oxidative esterification provides a direct route from the aldehyde to the corresponding ester. Various methods have been developed for this transformation, often employing transition metal catalysts or other oxidizing agents. researchgate.net

For instance, benzaldehydes can be converted to their corresponding methyl esters using catalysts like palladium on carbon (Pd/C) in the presence of an oxidizing agent. researchgate.net Another approach involves the use of metal nitrates, such as ferric nitrate, which can efficiently catalyze the oxidation of benzyl (B1604629) alcohols to aldehydes and subsequently to esters in the presence of an alcohol. frontiersin.orgnih.gov While specific studies on this compound are not prevalent, the general applicability of these methods to substituted benzaldehydes suggests its viability in these transformations.

Catalytic Reduction Reactions (e.g., to benzyl alcohols)

The catalytic reduction of the aldehyde group to a primary alcohol is a fundamental transformation. This is commonly achieved through catalytic hydrogenation, where the aldehyde is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. ncert.nic.in This method is generally efficient and clean, producing the corresponding benzyl alcohol.

Alternatively, as mentioned in the context of nucleophilic addition, chemical reducing agents like sodium borohydride and lithium aluminum hydride are highly effective for the reduction of aldehydes to primary alcohols. ncert.nic.in These reagents serve as a source of hydride ions that attack the carbonyl carbon. libretexts.org

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions are a cornerstone of the reactivity of this compound, allowing for the formation of new carbon-nitrogen and carbon-carbon double bonds.

Schiff Base Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govsaudijournals.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The presence of the hydroxyl group in the ortho position can influence the reaction and the properties of the resulting Schiff base, often leading to the formation of stable metal complexes. researchgate.net A series of Schiff bases have been synthesized by reacting 5-chloro-salicylaldehyde with various primary amines, highlighting the general applicability of this reaction to substituted salicylaldehydes. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. sigmaaldrich.comnih.gov The reaction typically proceeds to form a stable α,β-unsaturated product after dehydration. sigmaaldrich.com The nature of the substituents on the salicylaldehyde (B1680747) can influence the reaction rate and yield. For instance, Knoevenagel condensations with various substituted benzaldehydes have been shown to be influenced by the electronic nature of the substituents. nih.gov

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant | Product |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound plays a crucial role in modulating the molecule's reactivity, primarily through its ability to form strong intramolecular hydrogen bonds.

Hydrogen Bonding Interactions and Their Influence on Reactivity

A defining feature of 2-hydroxybenzaldehydes is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group. nih.gov This interaction forms a stable six-membered ring, which significantly influences the physical and chemical properties of the molecule.

This intramolecular hydrogen bond can affect the reactivity of both the aldehyde and the hydroxyl group. For instance, it can decrease the electrophilicity of the carbonyl carbon by donating electron density from the hydroxyl group through the hydrogen bond. Conversely, it increases the acidity of the phenolic proton compared to a phenol (B47542) without the ortho-aldehyde group. The planarity enforced by this hydrogen bond also has implications for the molecule's crystal packing and interactions with other molecules. nih.gov The presence and strength of this hydrogen bond have been a subject of both experimental and theoretical studies in various substituted salicylaldehydes. nih.gov

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a common method for the preparation of ethers from this compound. wikipedia.org This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. byjus.comfrancis-press.com This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination side reactions. masterorganicchemistry.com Given the steric hindrance from the adjacent methyl group, reaction conditions may require optimization.

Esterification: Esters can be synthesized from this compound through reaction with acyl chlorides or acid anhydrides. shout.education The reaction with acyl chlorides is typically vigorous and may be carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. nih.gov For less reactive acyl chlorides, such as benzoyl chloride, it is often advantageous to first convert the phenol to its more nucleophilic sodium phenoxide salt by treatment with sodium hydroxide. shout.education Phase-transfer catalysis can also be employed to facilitate the esterification of phenols with aliphatic acid chlorides. researchgate.net

| Reaction | Reagents | General Conditions |

|---|---|---|

| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH, K2CO3) | Formation of phenoxide followed by SN2 reaction. Primary alkyl halides are preferred. masterorganicchemistry.com |

| Esterification | Acyl chloride or Acid anhydride, optional Base (e.g., pyridine) | Vigorous reaction with acyl chlorides; may require heating with anhydrides. shout.education |

Complexation Reactions (e.g., Metal Chelates)

The presence of both a hydroxyl group and an aldehyde group in an ortho relationship allows this compound to act as a bidentate ligand in the formation of metal complexes. The deprotonated hydroxyl group and the carbonyl oxygen of the aldehyde can coordinate to a central metal ion, forming a stable chelate ring.

While specific studies on the complexation of this compound are not widely reported, the closely related compound, 5-fluorosalicylaldehyde, has been shown to form stable complexes with metal ions such as copper(II). These complexes often exhibit interesting structural and electronic properties. The coordination of salicylaldehyde derivatives to metal centers is a well-established area of coordination chemistry, and it is expected that this compound would exhibit similar chelating behavior.

Reactivity of the Fluoro and Methyl Substituents

The fluorine atom, being highly electronegative, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. However, the strong carbon-fluorine bond generally makes this a challenging transformation unless the aromatic system is sufficiently electron-deficient.

The methyl group is located at a benzylic position, which can be a site of reactivity. Benzylic carbons are susceptible to oxidation and free-radical halogenation. libretexts.org For instance, under strong oxidizing conditions, a benzylic methyl group can be converted to a carboxylic acid. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substituents on the benzene ring of this compound direct the position of further substitution reactions.

Nucleophilic Aromatic Substitution (NAS): For a nucleophilic attack on the aromatic ring, the presence of electron-withdrawing groups is generally required to activate the ring. The aldehyde group is electron-withdrawing and can facilitate nucleophilic aromatic substitution. The outcome of such reactions will depend on the nature of the nucleophile and the reaction conditions.

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH | Strongly Activating | Ortho, Para |

| -CH3 | Weakly Activating | Ortho, Para |

| -CHO | Deactivating | Meta |

| -F | Deactivating | Ortho, Para |

Stereoselective Transformations and Asymmetric Catalysis with this compound

Salicylaldehyde derivatives are valuable precursors in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net The combination of the hydroxyl and aldehyde functionalities allows for the facile synthesis of Schiff base (salen) ligands by condensation with chiral diamines. researchgate.net These chiral salen ligands can then be complexed with various transition metals to create catalysts for a wide range of enantioselective transformations. researchgate.net

While specific applications of this compound in this context are not extensively documented, its structural similarity to other salicylaldehydes suggests its potential use in the development of novel chiral catalysts. The electronic and steric properties imparted by the fluoro and methyl substituents could be exploited to fine-tune the performance of such catalysts in asymmetric reactions, such as epoxidations, cyclopropanations, and asymmetric additions to carbonyls. pnas.orgbeilstein-journals.orgnih.gov For instance, asymmetric amine-catalyzed reactions of salicylaldehydes with α,β-unsaturated aldehydes have been used to synthesize chiral chromenes. nih.gov

Advanced Spectroscopic Characterization of 5 Fluoro 2 Hydroxy 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides precise information on the chemical environment of each nucleus, their connectivity, and the molecule's conformational preferences.

The NMR spectra of this compound are characterized by distinct chemical shifts (δ) and spin-spin coupling constants (J) that arise from the unique electronic environment of each nucleus, influenced by the hydroxyl, aldehyde, methyl, and fluorine substituents.

¹H NMR: The proton spectrum is expected to show signals for the phenolic hydroxyl proton, the aldehydic proton, two aromatic protons, and the methyl protons. The phenolic proton (-OH) typically appears as a sharp singlet at a significantly downfield chemical shift (around 11.0 ppm), a characteristic feature resulting from strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aldehyde proton (-CHO) also resonates downfield, generally around 9.9 ppm. The methyl group protons (-CH₃) would appear as a singlet in the upfield region, approximately at 2.2 ppm. The two aromatic protons will appear as multiplets in the aromatic region (6.9-7.5 ppm), with their exact shifts and coupling patterns determined by their position relative to the fluorine and other substituents.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (~196 ppm). The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of fluorinated compounds. The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift would be in the typical range for aryl fluorides. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF).

Predicted NMR Data for this compound Note: The following data is estimated based on spectral data from analogous compounds, such as 2-hydroxy-3-methylbenzaldehyde, and known substituent effects.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | -OH | ~11.2 | Singlet (s) | - |

| -CHO | ~9.8 | Singlet (s) | - | |

| H-4 | ~7.4 | Doublet of doublets (dd) | ³JHH, ⁴JHF | |

| H-6 | ~7.2 | Doublet of doublets (dd) | ³JHH, ³JHF | |

| -CH₃ | ~2.2 | Singlet (s) | - | |

| ¹³C | C-7 (-CHO) | ~196 | Doublet (d) | ³JCF ≈ 3-4 |

| C-2 (-OH) | ~158 | Doublet (d) | ²JCF ≈ 7-8 | |

| C-5 (-F) | ~155 | Doublet (d) | ¹JCF ≈ 240-250 | |

| C-1 | ~122 | Singlet (s) | - | |

| C-3 (-CH₃) | ~125 | Doublet (d) | ³JCF ≈ 3 | |

| C-4 | ~128 | Doublet (d) | ²JCF ≈ 20-25 | |

| C-6 | ~118 | Doublet (d) | ²JCF ≈ 20-25 | |

| C-8 (-CH₃) | ~15 | Singlet (s) | - | |

| ¹⁹F | F-5 | ~ -120 to -130 | Multiplet (m) | ³JHF, ⁴JHF |

For substituted salicylaldehydes, the primary conformational consideration is the rotation around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the hydroxyl group. Due to the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, the molecule is predominantly locked in a planar conformation. This conformation, where the hydroxyl proton is syn to the carbonyl oxygen, is significantly more stable than any other rotamer.

NMR techniques can confirm this conformational preference. The observation of a single set of resonances in the NMR spectra at room temperature indicates either a single dominant conformer or very rapid interconversion between conformers. For salicylaldehydes, the large downfield shift of the hydroxyl proton is considered definitive evidence for the stable, hydrogen-bonded conformer. Variable temperature NMR studies could be employed to probe for any dynamic processes, but it is expected that this primary conformation would remain dominant over a wide temperature range.

The influence of different solvents on NMR chemical shifts can provide insight into intermolecular interactions. However, a key feature of molecules with strong intramolecular hydrogen bonds, like this compound, is the relative insensitivity of the hydrogen-bonded proton's chemical shift to changes in solvent or concentration.

The chemical shift of the phenolic -OH proton is expected to remain largely unchanged when moving from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆. This is because the proton is sterically shielded and already engaged in a strong internal hydrogen bond, making it unavailable for intermolecular bonding with solvent molecules. In contrast, the chemical shifts of the aldehyde and aromatic protons may experience minor changes due to general solvent effects like magnetic anisotropy and polarity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups and bonding within the molecule.

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of its functional groups.

O-H Stretching: The most notable feature in the IR spectrum is the O-H stretching vibration. Due to strong intramolecular hydrogen bonding, this band appears as a very broad and low-intensity absorption in the 3200-2800 cm⁻¹ region, rather than the sharp peak around 3600 cm⁻¹ typical of a free hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch is expected to produce a distinct, though weaker, band around 2850 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear at a lower frequency than is typical for aromatic aldehydes (which is ~1700 cm⁻¹). The involvement of the carbonyl oxygen in the intramolecular hydrogen bond weakens the C=O double bond, shifting its stretching frequency down to the 1650-1670 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1270-1200 cm⁻¹ region.

Expected Vibrational Mode Assignments

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (intramolecular H-bonded) | 3200 - 2800 | Broad, Weak-Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aldehyde C-H stretch | ~2850 | Weak |

| C=O stretch (intramolecular H-bonded) | 1670 - 1650 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1270 - 1200 | Strong |

| O-H in-plane bend | 1250 - 1150 | Medium |

As established by both NMR and vibrational spectroscopy, the dominant structural feature of this compound is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde group.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The benzene (B151609) ring, with its conjugated π-electron system, and the carbonyl group of the aldehyde function are the primary chromophores responsible for these absorptions.

The substitution pattern on the benzene ring, including the fluoro, hydroxyl, and methyl groups, influences the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λmax). The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde (B42025). Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can also impact the electronic distribution and the resulting spectrum.

While specific experimental data for this compound is not widely available in published literature, a hypothetical UV-Vis spectrum can be anticipated based on structurally similar phenolic aldehydes. The analysis would typically involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance across the UV-Vis range.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

| Ethanol | ~255 | ~12,000 | π → π* (Benzene Ring) |

| Ethanol | ~325 | ~3,500 | π → π* (Extended Conjugation) |

| Cyclohexane | ~340 | ~150 | n → π* (Carbonyl Group) |

Note: The data presented in this table is illustrative and based on the expected spectroscopic behavior of similar compounds.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound (C8H7FO2), the molecular ion peak (M+) in a high-resolution mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO), leading to a significant (M-29) peak. The presence of the hydroxyl and methyl groups will also influence the fragmentation, potentially leading to the loss of water or other small neutral molecules.

Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also serve as a powerful tool for assessing the purity of a sample of this compound. The presence of any impurities would be indicated by additional peaks in the chromatogram and their corresponding mass spectra.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 154 | [C8H7FO2]+• | Molecular Ion (M+•) |

| 153 | [C8H6FO2]+ | Loss of a hydrogen atom [M-H]+ |

| 125 | [C7H6FO]+ | Loss of the formyl group [M-CHO]+ |

| 97 | [C6H4F]+ | Further fragmentation of the aromatic ring |

Note: The m/z values and proposed fragments are predicted based on the known fragmentation patterns of similar aromatic aldehydes.

X-ray Diffraction Studies of Crystalline Forms and Metal Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

Although specific crystallographic data for this compound or its metal complexes are not readily found in the scientific literature, it is anticipated that the molecule would crystallize in a common space group, with its solid-state structure being significantly influenced by hydrogen bonding involving the hydroxyl and aldehyde functionalities.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Note: This table presents hypothetical crystallographic data for illustrative purposes, as experimental data for this specific compound is not publicly available.

Computational Chemistry Studies on 5 Fluoro 2 Hydroxy 3 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, DFT calculations offer a detailed picture of its geometry, vibrational modes, and electronic properties. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G*, which provide a balance of accuracy and computational cost.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For substituted benzaldehydes, this analysis confirms the planarity of the benzene (B151609) ring and determines the preferred orientation of the substituent groups. In the case of 2-hydroxybenzaldehydes, a strong intramolecular hydrogen bond typically forms between the hydroxyl hydrogen and the aldehydic oxygen, which significantly influences the molecule's conformation and stability.

DFT calculations for analogous compounds, such as 2-bromo-5-fluorobenzaldehyde (B45324), have been used to determine precise bond lengths and angles. nih.gov The optimized structure for this compound would be expected to have similar structural parameters, reflecting its aromatic and substituted nature.

Below is a table of typical bond lengths expected for this compound based on DFT calculations of similar structures.

| Bond Type | Typical Calculated Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.41 |

| C=O (aldehyde) | ~1.22 |

| C-O (hydroxyl) | ~1.35 |

| O-H (hydroxyl) | ~0.97 |

| C-F | ~1.36 |

| C-H (aromatic) | ~1.08 |

| C-C (methyl) | ~1.51 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. q-chem.com Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. uni-rostock.de These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

For substituted benzaldehydes, characteristic vibrational modes are well-defined. Studies on similar molecules, like 2-bromo-5-fluorobenzaldehyde, have shown excellent agreement between DFT-calculated spectra and experimental FT-IR and FT-Raman measurements. nih.gov A complete assignment of the vibrational spectra for this compound would be based on these theoretical calculations.

This interactive table presents the predicted vibrational frequencies for key functional groups in molecules structurally related to this compound.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| O-H stretch | ~3200 - 3400 | Stretching of the hydroxyl group bond, often broadened by hydrogen bonding. |

| C-H stretch (aromatic) | ~3050 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| C=O stretch (aldehyde) | ~1650 - 1680 | Stretching of the carbonyl double bond in the aldehyde group. |

| C=C stretch (aromatic) | ~1580 - 1600 | In-plane stretching vibrations of the benzene ring. |

| C-F stretch | ~1200 - 1250 | Stretching of the carbon-fluorine bond. |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. malayajournal.org

In computational studies of similar hydroxybenzaldehyde derivatives, the HOMO is typically localized over the electron-rich phenyl ring and the hydroxyl group, while the LUMO is concentrated on the electron-withdrawing aldehyde group. acadpubl.eusciforum.net This separation facilitates intramolecular charge transfer. The HOMO-LUMO gap for a related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, was calculated to be 3.818 eV. malayajournal.org

| Parameter | Example Value (eV) from Analogous Compound malayajournal.org | Significance |

|---|---|---|

| EHOMO | -6.514 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -2.696 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| ΔE (HOMO-LUMO Gap) | 3.818 | Indicates chemical reactivity and kinetic stability. |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. sciforum.net These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors, derived from conceptual DFT, help predict how the molecule will behave in chemical reactions.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

The following table shows representative values for these descriptors, as calculated for a substituted hydroxybenzaldehyde. malayajournal.org

| Descriptor | Formula | Example Value from Analogous Compound malayajournal.org |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.605 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.909 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 5.53 eV |

| Chemical Softness (S) | 1 / 2η | 0.262 eV-1 |

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. researchgate.net These models are particularly important in toxicology for assessing the potential hazard of compounds. For aromatic aldehydes, QSAR studies have been successfully developed to predict their aquatic toxicity. nih.gov

A study on a large set of 77 aromatic aldehydes, including various hydroxylated derivatives, investigated their toxicity to the ciliate Tetrahymena pyriformis. The resulting QSAR models revealed that toxicity is primarily governed by two key descriptors:

Hydrophobicity (log Kow): This describes the molecule's ability to partition between octanol (B41247) and water, which is crucial for penetrating biological membranes. nih.gov

Electronic Properties (Amax): The maximum acceptor superdelocalizability, an electronic descriptor, reflects the molecule's ability to interact with biomacromolecules. nih.gov

The study found that 2- and/or 4-hydroxylated aldehydes exhibit enhanced toxicity and are best modeled by a specific QSAR equation. nih.gov As a 2-hydroxy substituted aldehyde, this compound would fall into this category. Its specific log Kow and calculated electronic descriptors could be used within this framework to estimate its aquatic toxicity.

Conformational Landscape Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the aldehyde (-CHO) and hydroxyl (-OH) groups.

Computational studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde and various difluorobenzaldehydes, have explored this landscape in detail. nih.govacs.org These studies typically identify two planar conformers:

O-trans (anti): The aldehyde oxygen is pointing away from the other substituent (in this case, the hydroxyl group).

O-cis (syn): The aldehyde oxygen is pointing towards the hydroxyl group.

For 2-hydroxybenzaldehydes, the O-cis conformer is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction makes the O-cis form the global energy minimum. nih.gov For 2-bromo-5-fluorobenzaldehyde, DFT calculations determined that the O-trans isomer was the more stable form, with an energy difference of 2.95 kcal/mol between the two isomers. nih.gov A potential energy surface scan, which calculates the energy as a function of the dihedral angle of the aldehyde group, can be used to determine the energy barrier for rotation between these conformers.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

A review of available scientific literature did not yield specific studies focused on the molecular dynamics simulations of this compound to elucidate its solution-phase behavior and intermolecular interactions. While computational methods are broadly applied to understand the behavior of substituted phenols and benzaldehydes in solution, dedicated research on this particular compound is not readily found in the public domain.

Generally, molecular dynamics simulations for similar molecules would involve the following:

Force Field Parameterization: Development or adaptation of a force field to accurately model the intramolecular and intermolecular forces of this compound.

Solvation Models: Simulation of the compound in various explicit or implicit solvent models to represent different chemical environments.

Analysis of Trajectories: Examination of the simulation trajectories to determine properties such as radial distribution functions, hydrogen bonding dynamics, and conformational preferences.

Without specific research, it is not possible to provide detailed findings or data tables on the solution-phase behavior of this compound.

Theoretical Studies of Catalytic Mechanisms Involving Benzaldehyde (B42025) Derivatives

There is a lack of specific theoretical studies in the surveyed literature that investigate the catalytic mechanisms directly involving this compound. Research in this area tends to focus on broader classes of benzaldehyde derivatives or simpler, parent molecules to establish general principles of reactivity and catalytic pathways.

Theoretical studies on the catalytic mechanisms of benzaldehyde derivatives typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to:

Model Reaction Pathways: Map the potential energy surface of a reaction to identify transition states and intermediates.

Calculate Activation Energies: Determine the energy barriers for different reaction steps to understand reaction kinetics.

Analyze Electronic Effects: Investigate how substituents, such as the fluoro, hydroxyl, and methyl groups in this compound, influence the electronic structure and reactivity of the aldehyde group.

While it is understood that the electronic properties of the substituents would modulate the reactivity of the carbonyl group in catalytic transformations, no specific computational data or detailed mechanistic studies for this compound were identified. Therefore, no data tables or detailed research findings on its role in catalytic mechanisms can be presented.

Biological Activities and Medicinal Chemistry Applications of 5 Fluoro 2 Hydroxy 3 Methylbenzaldehyde and Its Derivatives

Exploration of Pharmacological Potentials

The unique structural features of 5-fluoro-2-hydroxy-3-methylbenzaldehyde derivatives, particularly the presence of hydroxyl, aldehyde, and fluoro groups, allow for the generation of various pharmacologically active molecules, such as Schiff bases and hydrazones. These derivatives have been extensively studied for a range of biological activities.

Anticancer Properties (e.g., Cytotoxicity, Apoptosis Induction)

Derivatives of salicylaldehyde (B1680747), the parent compound of this compound, have demonstrated notable potential as anticancer agents. The formation of Schiff bases and their subsequent coordination with transition metals can lead to compounds with significant cytotoxic activity. These compounds are believed to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation.

The imine group (C=N) in Schiff bases is crucial for their biological activity, enabling interaction with cellular targets. Chelation with metal ions can enhance the anticancer properties of salicylaldehyde-based Schiff bases by increasing their lipophilicity, which facilitates penetration through the cell membrane. Once inside the cell, these complexes can interfere with vital cellular processes, leading to cell death.

Research into salicylaldehyde hydrazones has also revealed potent anticancer effects against various cancer cell lines, including leukemia and breast cancer. Studies have shown that these compounds can inhibit DNA and RNA synthesis in a dose-dependent manner, induce apoptosis, and halt the cell cycle. For instance, certain hydrazones have exhibited prominent cytotoxic effects against MCF-7 breast cancer cells.

| Derivative Type | Cancer Cell Line | Observed Effect |

| Salicylaldehyde Schiff Bases | Various | Cytotoxicity, Apoptosis Induction |

| Salicylaldehyde Hydrazones | Leukemia, Breast Cancer | Inhibition of DNA/RNA synthesis, Apoptosis |

Anti-inflammatory Mechanisms (e.g., Kinase Inhibition, Cytokine Modulation)

Fluorinated salicylaldehyde derivatives are being investigated for their anti-inflammatory properties. The presence of a fluorine atom can significantly alter the electronic and metabolic properties of a molecule, often leading to enhanced biological activity. Some fluorinated compounds have shown potential in modulating inflammatory pathways. For example, a fluorinated chalcone (B49325) derivative demonstrated anti-inflammatory activity comparable to dexamethasone (B1670325) in a rat model of granuloma.

The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of pro-inflammatory mediators. While specific data on kinase inhibition and cytokine modulation by this compound derivatives is limited, the broader class of salicylaldehyde derivatives has been studied for these effects. For instance, some salicylaldehyde-derived secondary amines have shown moderate anti-inflammatory activity by preventing the heat-induced denaturation of bovine serum albumin (BSA), a common in vitro assay for anti-inflammatory potential.

| Compound Class | Model/Assay | Key Finding |

| Fluorinated Chalcone | Cotton pellet-induced granuloma in rats | Activity comparable to dexamethasone |

| Salicylaldehyde-derived secondary amines | BSA denaturation | Moderate anti-inflammatory activity |

Antimicrobial Activities

Schiff bases derived from salicylaldehyde and its substituted analogs are well-documented for their broad-spectrum antimicrobial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial action of these Schiff bases is often attributed to the azomethine group, which can interfere with microbial cell metabolism.

The introduction of a halogen, such as fluorine, into the salicylaldehyde ring can enhance the antimicrobial potency of the resulting Schiff base. Studies on azo-Schiff bases derived from salicylaldehyde have indicated that electron-withdrawing substituents can improve antimicrobial efficacy. For example, azo-Schiff bases have shown moderate to good activity against microorganisms isolated from wound infections, with minimum inhibitory concentrations (MICs) ranging from 50 to 500 µg/mL.

The formation of metal complexes with these Schiff bases can further augment their antimicrobial properties. Chelation can increase the lipophilicity of the compounds, allowing for better transport across microbial cell membranes and subsequent inhibition of essential enzymes.

| Derivative | Microorganism | Activity |

| Azo-Schiff bases | Wound infection pathogens | Moderate to good (MICs 50-500 µg/mL) |

| Salicylaldehyde Schiff bases | Various bacteria and fungi | Moderate to good |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. Substituted benzaldehydes and their derivatives have been explored as potential AChE inhibitors.

| Compound Class | Target Enzyme | Significance |

| Substituted benzaldehyde (B42025) derivatives | Acetylcholinesterase (AChE) | Potential therapeutic agents for Alzheimer's disease |

Allosteric Modulation of Biomolecules (e.g., Hemoglobin interaction via Schiff base)

Aromatic aldehydes, including substituted salicylaldehydes, can interact with proteins through the formation of Schiff base linkages with amino groups. This interaction can lead to allosteric modulation of the protein's function. A notable example is the interaction of certain benzaldehydes with hemoglobin.

These compounds can form Schiff base adducts with the amino-terminal residues of the alpha-subunits of hemoglobin. This binding preferentially stabilizes the oxygenated conformation of hemoglobin, leading to an increase in its oxygen affinity. This mechanism has been explored as a potential therapeutic strategy for sickle cell disease, where inhibiting the deoxygenation-induced polymerization of sickle hemoglobin is a primary goal. Specifically, compounds like 2,4-dihydroxybenzaldehyde (B120756) and o-vanillin have been shown to significantly increase the oxygen affinity of sickle hemoglobin.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

The systematic investigation of how chemical structure influences biological activity is fundamental to the development of new therapeutic agents. For derivatives of this compound, several key structural features have been identified that impact their pharmacological profiles.

For anticancer activity , the nature and position of substituents on the salicylaldehyde ring of hydrazone derivatives play a critical role. For instance, the presence of a methoxy (B1213986) group has been shown to result in high antiproliferative activity. In some cases, bromo-substituted derivatives are more active than their nitro-substituted counterparts. The aromatic group attached to the hydrazone moiety also influences activity, with pyridinyl- and phenyl-substituted hydrazones often showing higher efficiency.

Design and Synthesis of Novel Analogues for Enhanced Bioactivity

The design of novel analogues of this compound is primarily guided by the versatile reactivity of its aldehyde and hydroxyl functionalities. These groups allow for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones, which have shown significant potential in various therapeutic areas, particularly as anticancer agents.

The general strategy for designing new analogues involves modifying the salicylaldehyde hydrazone scaffold. Structure-activity relationship (SAR) studies on related salicylaldehyde derivatives have provided valuable insights for rational design. For instance, the introduction of different substituents on the benzoyl moiety of salicylaldehyde benzoylhydrazones can significantly influence their cytotoxic activity. Studies on various salicylaldehyde hydrazones have demonstrated potent anticancer effects against leukemia and breast cancer cell lines. For example, certain 5-bromo- and 5-nitrosalicylaldehyde benzoylhydrazones have exhibited high cytotoxic activity in micromolar concentrations against leukemic cell lines. nih.gov Similarly, 5-methoxysalicylaldehyde hydrazones have shown remarkable activity against the MCF-7 breast cancer cell line. nih.gov

Following these design principles, novel analogues of this compound can be synthesized. A common synthetic route involves the condensation reaction between this compound and various hydrazides or amines to yield the corresponding hydrazones or Schiff bases.

Table 1: Representative Synthetic Scheme for Novel Analogues

| Step | Reactants | Product |

| 1 | This compound + Substituted Hydrazide | Substituted this compound Hydrazone |

| 2 | This compound + Substituted Amine | Substituted this compound Schiff Base |

The synthesis of these derivatives allows for the exploration of a diverse chemical space to identify compounds with enhanced bioactivity and selectivity.

Interaction with Biological Systems (e.g., Plasma Protein Binding)

The interaction of drug candidates with plasma proteins, particularly serum albumin, is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. While direct studies on the plasma protein binding of this compound are not extensively documented, valuable inferences can be drawn from studies on structurally related compounds.

Research on copper(II) complexes of the closely related 5-fluorosalicylaldehyde has demonstrated their ability to interact with and bind to both bovine serum albumin (BSA) and human serum albumin (HSA). mdpi.com This interaction is typically studied using fluorescence spectroscopy, where the quenching of the intrinsic fluorescence of albumin upon binding of the compound is monitored. This binding is often reversible and can be characterized by binding constants (Kb) and the number of binding sites (n).

The quenching mechanism for the interaction of a zinc complex of a Schiff base with BSA was identified as static quenching, indicating the formation of a ground-state complex. nih.gov The binding constants and number of binding sites can be calculated using the Stern-Volmer equation. Such studies also allow for the determination of the binding distance between the compound and the tryptophan residues of albumin based on Förster's non-radiation energy transfer theory. nih.gov

Table 2: Parameters for Interaction with Serum Albumin (Hypothetical Data Based on Related Compounds)

| Compound Class | Serum Albumin | Binding Constant (Kb) (M-1) | Number of Binding Sites (n) |

| Salicylaldehyde Schiff Base Complexes | Bovine Serum Albumin | ~104 - 105 | ~1 |

| Fluorinated Salicylaldehyde Derivatives | Human Serum Albumin | Varies based on structure | Varies based on structure |

The affinity of fluorinated compounds for plasma proteins can be influenced by factors such as lipophilicity. Generally, an increase in hydrophobicity can lead to stronger binding to serum albumin. nih.gov Given the fluorinated nature of this compound and its derivatives, it is anticipated that they would exhibit significant binding to plasma proteins, a factor that must be considered in their development as therapeutic agents.

Materials Science and Other Advanced Applications of 5 Fluoro 2 Hydroxy 3 Methylbenzaldehyde Derivatives

Precursor in Polymer Synthesis and Development of Functional Polymers

The aldehyde functionality of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde allows for its incorporation into various polymer backbones through condensation reactions, particularly in the formation of Schiff base polymers (polyazomethines or polyimines). These polymers are of significant interest due to their inherent thermal stability, mechanical strength, and optoelectronic properties, which can be fine-tuned by the specific substituents on the aromatic rings.

The presence of the fluorine atom in the polymer structure can enhance several key properties. Fluorine's high electronegativity can influence the electronic characteristics of the polymer, such as its electron affinity and ionization potential. This, in turn, can impact the material's conductivity and suitability for electronic applications. Furthermore, the introduction of fluorine can increase the thermal stability and chemical resistance of the polymer due to the strength of the carbon-fluorine bond.

Electroactive Materials via Oxidative Polymerization

Schiff bases derived from this compound are precursors to electroactive materials through oxidative polymerization. The polymerization process can be carried out either chemically or electrochemically, leading to the formation of conjugated polymer chains. These conjugated systems, featuring alternating single and double bonds, are responsible for the material's ability to conduct electricity.

The resulting poly(Schiff base)s can exhibit semiconducting properties, with their conductivity being modulable by doping with oxidizing or reducing agents. The fluorine and methyl groups on the polymer backbone can influence the polymer's morphology and solubility, which are critical factors for its processability and performance in electronic devices. While specific studies on polymers derived directly from this compound are not extensively documented in publicly available literature, the principles of oxidative polymerization of similar fluorinated salicylaldehyde-based Schiff bases suggest their potential for creating novel electroactive materials.

Applications in Dye and Pigment Production

The chromophoric nature of molecules derived from this compound makes them suitable for the synthesis of dyes and pigments. The formation of azo dyes, for instance, is a common application for aromatic aldehydes. This typically involves the reaction of a diazonium salt with an activated aromatic ring, a role that derivatives of this compound can fulfill.

The resulting azo dyes can exhibit a wide range of colors, depending on the specific chemical structure and substituents. The fluorine atom can have a bathochromic (deepening of color) or hypsochromic (lightening of color) effect, as well as influencing the dye's lightfastness and solubility in different media. The hydroxyl and methyl groups also play a role in the final properties of the colorant.

| Derivative Type | Potential Color Range | Key Influencing Factors |

| Azo Dyes | Yellow to Red | Position and nature of other substituents, pH of the medium |

| Schiff Base Complexes | Various (metal-dependent) | Coordinated metal ion, ligand structure |

Development of Sensors and Biosensors

Schiff base derivatives of this compound are promising candidates for the development of chemical sensors and biosensors. researchgate.netnih.gov The imine (-C=N-) linkage and the nearby hydroxyl group can act as effective chelating sites for various metal ions. Upon binding with a specific metal ion, the electronic properties of the Schiff base molecule are altered, leading to a detectable change in its optical or electrochemical properties. researchgate.netnih.gov

Fluorinated Schiff bases often exhibit enhanced sensitivity and selectivity in ion sensing. The fluorine atom can modulate the acidity of the hydroxyl proton and the basicity of the imine nitrogen, thereby influencing the binding affinity and selectivity towards different metal ions. These sensors can be designed to operate via different mechanisms, such as fluorescence "turn-on" or "turn-off" responses, or colorimetric changes visible to the naked eye. mdpi.com

For example, a Schiff base sensor synthesized from a salicylaldehyde (B1680747) derivative can exhibit high selectivity and sensitivity towards specific metal ions like Ag⁺ and Fe³⁺, with detectable changes in their fluorescence spectra upon binding. researchgate.net The limit of detection for such sensors can be in the micromolar to nanomolar range, making them suitable for trace analysis.

Use as Intermediates in Fine Chemical Industry Beyond Pharmaceuticals

Beyond its applications in materials science and pharmaceuticals, this compound and its derivatives serve as important intermediates in the broader fine chemical industry. Their reactive aldehyde and hydroxyl groups, combined with the influence of the fluorine and methyl substituents, make them versatile starting materials for the synthesis of a variety of specialty chemicals.

In the agrochemical sector, for example, fluorinated aromatic compounds are often key components of herbicides, fungicides, and insecticides due to their enhanced biological activity and metabolic stability. The specific substitution pattern of this compound could be leveraged to create novel active ingredients with improved efficacy and environmental profiles.

Furthermore, in the synthesis of other specialty chemicals, such as fragrances, and as building blocks in organic synthesis, the unique electronic and steric properties imparted by the fluoro and methyl groups can be advantageous for directing chemical reactions and achieving desired molecular architectures.

Advanced Analytical Methodologies for 5 Fluoro 2 Hydroxy 3 Methylbenzaldehyde

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. For a compound like 5-Fluoro-2-hydroxy-3-methylbenzaldehyde, both gas and liquid chromatography are highly applicable.

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a suitable method for its separation and quantification. When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both identification and quantification, providing detailed structural information based on the mass-to-charge ratio of fragmented ions.

For the analysis of substituted benzaldehydes, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. A common choice would be a column coated with 5% phenyl-methylpolysiloxane. The selection of the appropriate temperature program for the GC oven is critical to ensure good separation from other components in a sample matrix.

While specific GC-MS analysis data for this compound is not widely published, typical parameters for the analysis of analogous benzaldehyde (B42025) derivatives can be extrapolated.

Table 1: Illustrative GC-MS Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Value |

|---|---|

| GC System | Agilent 6890N or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Detector | Mass Spectrometer (e.g., Agilent 5973N) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

This table presents typical parameters and does not represent data from a specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound will absorb UV light.

For trace analysis of substituted benzaldehydes in complex matrices like treated water, a derivatization step is often employed to enhance detection. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a hydrazone that can be detected with high sensitivity by LC-MS. nih.gov

Table 2: Exemplary HPLC Conditions for Analysis of Substituted Benzaldehydes (as DNPH derivatives)

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 360 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

This table is illustrative and based on methods for other benzaldehydes; specific conditions for this compound may vary.

Headspace Analysis and Solid-Phase Microextraction (SPME)

For the analysis of volatile and semi-volatile compounds in solid or liquid samples, headspace analysis is a valuable sample preparation technique. It involves analyzing the vapor phase in equilibrium with the sample. Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile analytes from the headspace before their introduction into a GC or GC-MS system.

HS-SPME-GC-MS is a powerful combination for identifying and quantifying trace levels of aromatic aldehydes in various matrices. The choice of the SPME fiber coating is crucial for efficient extraction. A fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective for a broad range of volatile compounds.

Key parameters to optimize in an HS-SPME method include the extraction temperature and time, and the sample matrix conditions (e.g., addition of salt to increase analyte volatility).

Table 3: General HS-SPME Parameters for Volatile Aldehyde Analysis

| Parameter | Setting |

|---|---|

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Sample Preparation | Sample in a sealed vial, potentially with added salt |

| Extraction Temperature | 60-80 °C |

| Extraction Time | 20-40 min |

| Desorption | Thermal desorption in the GC inlet at ~250 °C |

| Analysis | GC-MS with parameters similar to those in Table 1 |